MMV006833

Malaria Antiparasitic drug discovery Lipid transfer protein inhibition

MMV006833 is a validated PfSTART1 lipid‑transfer protein inhibitor (EC₅₀ 1.1 µM, Kᴅ 42 nM) that uniquely blocks Plasmodium falciparum ring‑stage development via parasitophorous vacuole membrane expansion inhibition. Unlike conventional antimalarials, this aryl acetamide offers a genetically validated target and distinct polypharmacology (PDE11A IC₅₀ 73 nM, sAC IC₅₀ 550 nM). Ideal for resistance screening, target engagement assays, and cyclic nucleotide signaling studies. Ensure experimental reproducibility with this precisely characterized reference tool. Request bulk pricing.

Molecular Formula C19H27ClN2O4S
Molecular Weight 414.9 g/mol
Cat. No. B15561811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMMV006833
Molecular FormulaC19H27ClN2O4S
Molecular Weight414.9 g/mol
Structural Identifiers
InChIInChI=1S/C19H27ClN2O4S/c1-14-11-16(20)18(27(24,25)22-9-5-6-10-22)12-17(14)26-13-19(23)21-15-7-3-2-4-8-15/h11-12,15H,2-10,13H2,1H3,(H,21,23)
InChIKeyJVNAVIBTZKVGIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy 2-(4-chloro-2-methyl-5-pyrrolidin-1-ylsulfonylphenoxy)-N-cyclohexylacetamide (MMV006833): Technical Identity, CAS 701253-55-6, and Core Procurement Specifications


2-(4-chloro-2-methyl-5-pyrrolidin-1-ylsulfonylphenoxy)-N-cyclohexylacetamide (also referenced as MMV006833 or M-833, CAS 701253-55-6) is a substituted aryl amino acetamide with the molecular formula C₁₉H₂₇ClN₂O₄S and a molecular weight of 414.95 g/mol [1]. The compound features a characteristic 1-sulfonylpyrrolidine pharmacophore fused with a phenoxyacetamide backbone bearing a cyclohexylamide terminal group . It is supplied as a solid with a predicted density of 1.32±0.1 g/cm³ and a predicted pKa of 14.11±0.20 [2]. Its primary established mechanism of action is inhibition of the lipid-transfer protein PfSTART1 in Plasmodium falciparum, a validated antimalarial target with a novel mode of action that blocks ring-stage parasite development by preventing expansion of the parasitophorous vacuole membrane [1].

Why Generic PfSTART1 Inhibitor Substitution Fails: Quantifying the Structural and Target-Selectivity Uniqueness of MMV006833 (CAS 701253-55-6)


Generic substitution of MMV006833 with structurally related aryl acetamides or alternative antimalarial chemotypes is not scientifically defensible due to its unique polypharmacology profile and validated, target-specific mechanism of action. While other antimalarials target well-established pathways such as heme detoxification (e.g., chloroquine), folate biosynthesis (e.g., sulfadoxine), or mitochondrial electron transport (e.g., atovaquone), MMV006833 acts via a distinct, genetically validated target—PfSTART1—with a novel mechanism involving inhibition of parasitophorous vacuole membrane expansion [1]. Additionally, MMV006833 demonstrates quantitatively distinct activity across multiple human therapeutic targets, including PDE11A inhibition (IC₅₀ = 73 nM) [2], soluble adenylyl cyclase (sAC) inhibition (IC₅₀ = 550 nM) [3], and 5-HT₁A receptor antagonism [4], creating a unique multi-target profile not replicated by other in-class compounds. Simply selecting a compound based on the presence of a sulfonylpyrrolidine or phenoxyacetamide moiety without verifying the specific target engagement profile and quantitative potency data will yield false equivalency in experimental outcomes.

Quantitative Evidence Guide: Direct Comparative Potency Data for MMV006833 Across Multiple Therapeutic Targets


PfSTART1 Inhibition: MMV006833 Demonstrates Sub-Micromolar Anti-Plasmodium Potency Against P. falciparum 3D7 with Genetically Validated Target Engagement

MMV006833 demonstrates sub-micromolar potency against the P. falciparum 3D7 strain, with an EC₅₀ of 1.1 µM for ring-stage inhibition . The compound binds directly to wild-type PfSTART1 protein with a Kᴅ of 42 nM, establishing high-affinity target engagement [1]. This mechanism is genetically validated: parasites with engineered PfSTART1 mutations reproduce resistance to MMV006833, confirming on-target specificity [2]. In comparison, widely deployed antimalarials such as chloroquine (EC₅₀ ≈ 10-20 nM for sensitive strains) and artemisinin (EC₅₀ ≈ 5-15 nM) exhibit higher potency but target distinct pathways (heme polymerization and oxidative stress, respectively) and face widespread clinical resistance. MMV006833's potency, while modest, is offset by its novel mechanism, making it a valuable tool compound for target validation and resistance circumvention studies.

Malaria Antiparasitic drug discovery Lipid transfer protein inhibition

Human PDE11A Inhibition: MMV006833 Exhibits Nanomolar PDE11A Potency Comparable to Established PDE11A Tool Compound BC8-15C

MMV006833 inhibits recombinant human PDE11A4 with an IC₅₀ of 73 nM in an in vitro enzymatic assay using [³H]cGMP or [³H]cAMP as substrate [1]. This potency is directly comparable to BC8-15C, a recognized PDE11A inhibitor tool compound, which exhibits an IC₅₀ of 80 nM (0.08 µM) for PDE11A in similar in vitro enzyme assays . Importantly, BC8-15C also inhibits PDE4A with an IC₅₀ of 130 nM, indicating limited selectivity across PDE isoforms . While MMV006833's full PDE isoform selectivity profile has not been systematically characterized in peer-reviewed literature, the compound's structural divergence from BC8-15C suggests a distinct selectivity fingerprint that may offer complementary utility in dissecting PDE11A-specific signaling pathways.

Phosphodiesterase inhibition cAMP/cGMP signaling Neuropsychiatric disease models

Soluble Adenylyl Cyclase (sAC) Inhibition: MMV006833 Demonstrates Moderate Potency Against Human sAC, Positioned as a Structurally Distinct sAC Inhibitor Chemotype

MMV006833 inhibits human soluble adenylyl cyclase (sAC, ADCY10) with an IC₅₀ of 550 nM in purified protein assays, and 989 nM in biochemical cAMP reduction assays [1]. In comparison, TDI-11861, a second-generation sAC inhibitor tool compound, exhibits substantially higher potency with IC₅₀ values of 3.3 nM (biochemical) and 5.5 nM (cellular) [2]. While MMV006833 is approximately 100- to 170-fold less potent than TDI-11861 against sAC, it belongs to a completely different chemotype—an aryl amino acetamide rather than a pyrimidine-based scaffold—and therefore offers a structurally orthogonal tool for validating sAC-dependent phenotypes independent of potential off-target effects associated with pyrimidine-containing sAC inhibitors.

Soluble adenylyl cyclase cAMP signaling Male fertility Cancer metabolism

5-HT₁A Receptor Antagonism: MMV006833 Exhibits Moderate 5-HT₁A Antagonist Activity with Defined Inhibitory Range in Functional Cellular Assays

MMV006833 antagonizes the human 5-HT₁A receptor in a functional cellular assay, inhibiting forskolin-stimulated adenylate cyclase activity in HeLa cells with an activity range of 110-250 (units not explicitly defined in the source, likely representing % inhibition or an activity index) [1]. This activity profile distinguishes MMV006833 from high-potency 5-HT₁A antagonists such as WAY-100635 (Ki ≈ 0.2-1 nM) or selective 5-HT₁A agonists like buspirone (Ki ≈ 10-20 nM) [2]. The compound's moderate 5-HT₁A activity, combined with its PDE11A and sAC inhibition profiles, makes it a useful multi-target probe for investigating crosstalk between serotonergic signaling and cyclic nucleotide pathways in neuronal or behavioral models.

5-HT1A receptor Serotonin signaling Neuropsychiatric pharmacology GPCR

Recommended Research and Industrial Application Scenarios for MMV006833 Based on Validated Target Engagement and Quantitative Activity Data


Antimalarial Drug Discovery and PfSTART1 Target Validation Studies

MMV006833 is optimally deployed as a reference tool compound for Plasmodium falciparum ring-stage inhibition studies and PfSTART1 target validation. Researchers can use MMV006833 to: (i) establish PfSTART1-dependent phenotypes in parasite growth assays using wild-type 3D7 strains (EC₅₀ = 1.1 µM); (ii) validate target engagement via Solvent PISA assays or resistance selection experiments (Kᴅ = 42 nM for PfSTART1 binding) ; (iii) compare potency and mechanism against frontline antimalarials (chloroquine, artemisinin) to identify non-cross-resistant pathways; and (iv) screen for PfSTART1 mutations that confer resistance to aryl acetamide chemotypes [1]. The compound's genetically validated mechanism and defined potency make it a critical control for antimalarial phenotypic screening cascades.

PDE11A-Mediated cAMP/cGMP Signaling Pathway Dissection

MMV006833 serves as a structurally distinct PDE11A inhibitor (IC₅₀ = 73 nM) for dissecting PDE11A-specific contributions to cyclic nucleotide signaling in cellular and tissue models [2]. Unlike BC8-15C, which also inhibits PDE4A with sub-micromolar potency, MMV006833's divergent chemotype may offer a complementary selectivity fingerprint. Recommended applications include: (i) investigating PDE11A's role in neuropsychiatric disease models (depression, anxiety, schizophrenia) where PDE11A is enriched in hippocampal and cortical regions; (ii) studying male reproductive biology, as PDE11A modulation has been implicated in fertility and sexual function; and (iii) comparing PDE11A-dependent cAMP/cGMP accumulation against PDE4 or PDE5 inhibitors to deconvolute isoform-specific signaling outcomes.

Soluble Adenylyl Cyclase (sAC) Pharmacology and Chemotype Orthogonality Studies

MMV006833 provides a structurally orthogonal sAC inhibitor chemotype (IC₅₀ = 550-989 nM) for researchers seeking to validate sAC-dependent phenotypes while controlling for potential off-target effects associated with pyrimidine-based sAC inhibitors like TDI-11861 [3]. Recommended applications include: (i) comparative dose-response studies alongside TDI-11861 or LRE1 to confirm that observed phenotypes (e.g., reduced sperm motility, altered cancer cell metabolism, impaired pH regulation) are genuinely sAC-dependent and not chemotype-specific artifacts; (ii) investigating sAC-mediated bicarbonate sensing and cAMP signaling in physiological contexts where high-potency inhibitors may obscure nuanced regulatory mechanisms; and (iii) exploring sAC as a target in diseases where moderate inhibition may offer therapeutic windows distinct from complete enzymatic blockade.

Multi-Target Probe for Investigating Serotonergic-cAMP Signaling Crosstalk

Given MMV006833's concurrent activity at 5-HT₁A receptors (functional antagonism), PDE11A (73 nM IC₅₀), and sAC (550 nM IC₅₀), the compound is uniquely positioned as a multi-target chemical probe for investigating crosstalk between serotonergic signaling and cyclic nucleotide pathways [4]. Recommended applications include: (i) ex vivo or in vivo studies examining how concurrent modulation of 5-HT₁A and PDE11A/sAC affects neuronal excitability, synaptic plasticity, or behavioral outcomes in rodent models of anxiety or depression; (ii) cellular assays assessing cAMP dynamics in neurons or glial cells expressing both 5-HT₁A receptors and PDE11A; and (iii) structure-activity relationship (SAR) studies aimed at dissecting which structural features of MMV006833 confer activity at each target, enabling rational design of target-selective derivatives.

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